Clencyclohexerol
Overview
Description
Clencyclohexerol is a β-agonist1. It can be used as a growth promoter in animals21.
Synthesis Analysis
Clencyclohexerol is an analog of clenbuterol3. β-Adrenoceptor agonists, including clenbuterol, modulate protein synthesis and degradation and have therapeutic potential in muscle wasting disorders3.
Molecular Structure Analysis
The molecular formula of Clencyclohexerol is C14H20Cl2N2O24. Its average mass is 319.227 Da and its mono-isotopic mass is 318.090179 Da4.
Chemical Reactions Analysis
While specific chemical reactions involving Clencyclohexerol are not readily available, synthetic chemistry plays a crucial role in the creation of new molecules and materials5. The future of synthetic chemistry, including the synthesis of compounds like Clencyclohexerol, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis5.
Physical And Chemical Properties Analysis
The physical and chemical properties of Clencyclohexerol include a density of 1.4±0.1 g/cm3, a boiling point of 514.6±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C4. It also has an enthalpy of vaporization of 82.8±3.0 kJ/mol and a flash point of 265.0±30.1 °C4.
Scientific Research Applications
Clencyclohexerol, identified as part of the β-agonist family, has been analyzed in liver and meat samples using Gas Chromatography-Mass Spectrometry (GC-MS). A methodology was developed for the quantitation of Clencyclohexerol and other β-agonist residues, optimizing extraction procedures and eliminating matrix effects (Karamolegou et al., 2018).
Clencyclohexerol is related to psychoactive arylcyclohexylamines, a class of compounds that include phencyclidine (PCP) and its derivatives. These compounds have been used clinically, in legitimate research, and as street drugs for their mind-altering effects. Studies have explored their synthesis, characterization, and the development of analytical methods for their determination in biological matrices (De Paoli et al., 2013), (Morris & Wallach, 2014).
Research on compounds like Clencyclohexerol extends to their pharmacological and toxicological profiles, understanding their mechanisms of action and potential clinical applications. The interactions of these compounds with the cholinergic system, their effects on the central nervous system, and their influence on neurotransmitter systems are areas of focus (Maayani et al., 1974), (Garey & Heath, 1976).
The exploration of Clencyclohexerol and similar compounds contributes to the broader field of drug discovery and development. Understanding these compounds aids in the development of new therapeutic agents and provides insights into the physiological and pathological processes influenced by them (Drews, 2000), (Jentsch et al., 1997).
Safety And Hazards
According to the safety data sheet, Clencyclohexerol is not classified as a hazardous substance or mixture6. However, it’s always important to handle chemicals with care and use appropriate safety measures.
Future Directions
The future of synthetic chemistry, including the synthesis of compounds like Clencyclohexerol, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis5. This includes the development of more efficient processes, environmentally friendly methods, and the creation of new molecules and materials5.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLKXDTRUWFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016396 | |
Record name | Clencyclohexerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clencyclohexerol | |
CAS RN |
157877-79-7 | |
Record name | Clencyclohexerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.